molecular formula C6H6ClN5 B3333495 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 99951-68-5

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B3333495
Key on ui cas rn: 99951-68-5
M. Wt: 183.6 g/mol
InChI Key: VXTLAKOQZISCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04888332

Procedure details

2-Amino-7-hydroxy-5-methyl-s-triazolo[1,5-a]pyrimidine (20 g) was suspended in 120 ml of phosphorus oxychloride under ice cooling, and the suspension was refluxed for two hours. Excess phosphorus oxychloride was removed by distillation under normal pressure. The 40 ml of reddish brown oil left was shaken with 300 ml of dichloromethane and 200 ml of water and the organic layer was collected. The aqueous layer was again extracted with 200 ml of fresh dichloromethane, and the combined organic extract was treated with saturated sodium bicarbonate solution until the pH of washings rose to 7 to 8, then washed with 100 ml of saturated sodium chloride solution. After drying over anhydrous magnesium sulfate, the dried solution was concentrated under reduced pressure to about 30 ml, and the concentrate was crystallized using 80 ml of n-hexane, affording 17 g of the objective compound as faint yellow crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:12]=[C:5]2[N:6]=[C:7]([CH3:11])[CH:8]=[C:9](O)[N:4]2[N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[NH2:1][C:2]1[N:12]=[C:5]2[N:6]=[C:7]([CH3:11])[CH:8]=[C:9]([Cl:15])[N:4]2[N:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NN2C(N=C(C=C2O)C)=N1
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was shaken with 300 ml of dichloromethane and 200 ml of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess phosphorus oxychloride was removed by distillation under normal pressure
WAIT
Type
WAIT
Details
The 40 ml of reddish brown oil left
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was again extracted with 200 ml of fresh dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
ADDITION
Type
ADDITION
Details
was treated with saturated sodium bicarbonate solution until the pH of washings
WASH
Type
WASH
Details
washed with 100 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the dried solution was concentrated under reduced pressure to about 30 ml
CUSTOM
Type
CUSTOM
Details
the concentrate was crystallized

Outcomes

Product
Name
Type
product
Smiles
NC1=NN2C(N=C(C=C2Cl)C)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.